Pyridin-3-yl chloroformate

Vue d'ensemble

Description

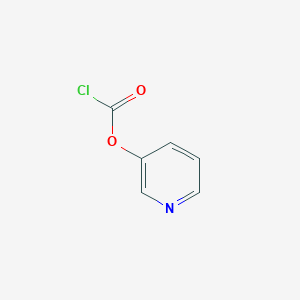

Pyridin-3-yl chloroformate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloridocarbonate group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pyridin-3-yl chloroformate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with thionyl chloride, which converts the carboxylic acid group into a chloridocarbonate group. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of pyridin-3-yl chloridocarbonate may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process .

Analyse Des Réactions Chimiques

Types of Reactions

Pyridin-3-yl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloridocarbonate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reaction and improve yields.

Major Products Formed

The major products formed from the reactions of pyridin-3-yl chloridocarbonate depend on the specific nucleophile used. For example, reaction with an amine would yield a carbamate derivative, while reaction with an alcohol would produce an ester .

Applications De Recherche Scientifique

Medicinal Chemistry

Pyridin-3-yl chloroformate serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been employed in developing antimicrobial and anticancer agents. A recent study synthesized novel derivatives that exhibited significant anticancer activity against lung cancer cell lines, showing superior efficacy compared to established drugs like imatinib .

Table 1: Pharmaceutical Applications of this compound

| Application Area | Example Compounds | Biological Activity |

|---|---|---|

| Antimicrobial Agents | Pyridin-3-yl-pyrimidin derivatives | Effective against Gram-positive/negative bacteria |

| Anticancer Agents | 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin derivatives | High cytotoxicity against A549 cells |

| Enzyme Inhibition | Various derivatives | Inhibition of receptor tyrosine kinase |

Materials Science

In materials science, this compound is utilized to prepare functionalized polymers and advanced materials with specific properties. Its reactivity allows for the modification of polymer backbones, enhancing their mechanical and thermal characteristics.

Biological Studies

The derivatives of this compound are investigated for their potential biological activities, including enzyme inhibition and receptor modulation. These studies often involve evaluating the structure-activity relationship (SAR) to optimize the efficacy of new compounds .

Case Study 1: Anticancer Activity

A research team synthesized a series of pyridin-3-yl-pyrimidin derivatives to evaluate their anticancer properties. The study demonstrated that these compounds exhibited higher anticancer activity than imatinib against A549 lung cancer cells. The structure was confirmed using spectroscopic techniques such as FT-IR and NMR .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial and antifungal activities of pyridin-3-yl derivatives against various microbial strains. The results indicated that some derivatives showed enhanced activity compared to commercial antibiotics, making them promising candidates for further development in antimicrobial therapies .

Mécanisme D'action

The mechanism of action of pyridin-3-yl chloridocarbonate involves its reactivity towards nucleophiles. The chloridocarbonate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridin-2-yl chloridocarbonate: Similar to pyridin-3-yl chloridocarbonate but with the chloridocarbonate group at the 2-position.

Pyridin-4-yl chloridocarbonate: The chloridocarbonate group is located at the 4-position of the pyridine ring.

Uniqueness

Pyridin-3-yl chloroformate is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The position of the chloridocarbonate group can affect the electronic properties of the pyridine ring and, consequently, the compound’s behavior in chemical reactions .

Propriétés

Numéro CAS |

165739-74-2 |

|---|---|

Formule moléculaire |

C6H4ClNO2 |

Poids moléculaire |

157.55 g/mol |

Nom IUPAC |

pyridin-3-yl carbonochloridate |

InChI |

InChI=1S/C6H4ClNO2/c7-6(9)10-5-2-1-3-8-4-5/h1-4H |

Clé InChI |

UDLWVSDXEKQRKZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)OC(=O)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.